molecular formula C13H17NO2S B5183333 4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine

4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine

Cat. No. B5183333
M. Wt: 251.35 g/mol
InChI Key: PDHUDBUFQBUANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and chemical biology.

Mechanism of Action

The mechanism of action of 4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine involves the inhibition of cholinesterases, which are enzymes that catalyze the hydrolysis of acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, it has been found to possess anti-inflammatory and analgesic properties, which can be attributed to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine in lab experiments is its potent inhibitory activity against cholinesterases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify other potential targets for this compound. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis method of 4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine involves the reaction of 4-methoxy-3-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form the corresponding carbonothioyl derivative. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine has been extensively studied for its potential applications in medicinal chemistry and chemical biology. It has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. Additionally, it has been found to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

(4-methoxy-3-methylphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10-9-11(3-4-12(10)15-2)13(17)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHUDBUFQBUANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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